Product packaging for Edgeworthin(Cat. No.:CAS No. 53947-90-3)

Edgeworthin

Cat. No.: B1233956
CAS No.: 53947-90-3
M. Wt: 338.3 g/mol
InChI Key: IBZKIELXVOINHR-UHFFFAOYSA-N
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Description

Edgeworthin is a biscoumarin derivative naturally found in plant species such as Edgeworthia gardneri . This compound has been identified as a specific inhibitor of the lyase activity of DNA polymerase beta (Pol β), demonstrating an IC50 value of 94.8 µM . DNA polymerase beta is a key enzyme involved in the base excision repair (BER) pathway, which is essential for maintaining genomic integrity. By inhibiting its lyase activity, this compound disrupts this repair mechanism, making it a valuable research tool for studying DNA damage and repair processes in cellular models . Furthermore, plants in the Edgeworthia genus are rich in dimeric coumarins and biflavonoids, a class of compounds to which this compound belongs, which are of significant pharmacological interest . Researchers can utilize this compound to probe the mechanisms of DNA repair and investigate potential therapeutic strategies for conditions linked to DNA damage, such as cancer. This product is intended for research purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O7 B1233956 Edgeworthin CAS No. 53947-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O7/c19-12-5-10-6-16(18(22)25-15(10)8-13(12)20)23-11-3-1-9-2-4-17(21)24-14(9)7-11/h1-8,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKIELXVOINHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968749
Record name 6,7-Dihydroxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID70968749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53947-90-3
Record name Edgeworthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53947-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edgeworthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydroxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Chemotaxonomy

Botanical Sources of Edgeworthin

Edgeworthia gardneri (Thymelaeaceae) as a Primary Source

Edgeworthia gardneri, a member of the Thymelaeaceae family, is a principal botanical source of this compound. wikipedia.orgkew.orgtheferns.infoiisc.ac.in The compound is one of several biscoumarin derivatives isolated from this plant, often alongside compounds like edgeworin (B171397) and daphnoretin (B1669815). kew.orgiisc.ac.in The co-occurrence of these specific secondary metabolites is a characteristic chemical profile for this species. wikipedia.org The bark and flowers of E. gardneri are particularly noted as the plant parts from which these compounds are extracted. wikipedia.orgresearchgate.net

Thymelaea hirsuta as an Additional Source

This compound has also been identified in Thymelaea hirsuta, another plant within the Thymelaeaceae family. kew.orgpicturethisai.com Phytochemical studies of T. hirsuta have revealed the presence of a suite of dicoumarinyl ethers, including this compound, daphnoretin methyl ether, rutamontine, and neodaphnoretin. kew.orgpicturethisai.comuib.es The isolation of this compound from both Edgeworthia and Thymelaea genera reinforces the chemotaxonomic linkage within the Thymelaeaceae family.

Distribution and Habitat Considerations

The two primary plant sources of this compound occupy distinct geographical and ecological niches.

Edgeworthia gardneri , commonly known as the Nepalese Paper Bush, is native to the temperate regions of the Himalayas. pfaf.orgwikipedia.org Its natural range includes Bhutan, northern Myanmar, parts of China (eastern Xizang, northwest Yunnan), India, and Nepal. wikipedia.orgtheferns.info It typically grows in forests, shrubberies, and other moist environments at altitudes ranging from 1,000 to 2,500 meters. wikipedia.orgiisc.ac.in

Thymelaea hirsuta , or shaggy sparrow-wort, is a xerophytic (drought-resistant) shrub adapted to arid environments. wikipedia.orgkew.org It is native to the coastal regions of the Mediterranean, including Southern Europe, North Africa, the Sinai Peninsula, and other Saharo-Arabian deserts. wikipedia.orgkew.org It thrives in dry, stony soils, coastal plains, and desert wadis. kew.orgkew.org

Table 1: Botanical Sources of this compound

SpeciesFamilyCommon NameNative RangeHabitat
Edgeworthia gardneriThymelaeaceaeNepalese Paper BushCentral Himalaya to China and North Indo-ChinaForests, moist places wikipedia.orgiisc.ac.in
Thymelaea hirsutaThymelaeaceaeShaggy Sparrow-wortMediterranean Basin, North Africa, Middle EastDry coastal regions, deserts wikipedia.orgkew.org

Isolation Methodologies from Natural Matrices

Chemotaxonomic Relevance of this compound and Related Compounds

The distribution of specific chemical compounds, like this compound, across different plant species provides valuable data for chemotaxonomy. The presence of this bis-coumarin and its derivatives is a notable characteristic of the Thymelaeaceae family, particularly within the genera Edgeworthia and Daphne. researchgate.netcabidigitallibrary.org

The chemotaxonomic significance of this compound is enhanced when considered alongside other classes of compounds present in these plants. For example, daphnane-type diterpenes are well-known chemotaxonomic markers for the genera Daphne, Stellera, and Wikstroemia, all belonging to the Thymelaeaceae family. nih.govcolab.wsresearchgate.netacs.org The co-occurrence of unique bis-coumarins like this compound with these daphnane (B1241135) diterpenes in related genera helps to delineate and confirm taxonomic relationships within the family. For instance, daphnetin (B354214) and its glucoside, daphnin, are widespread throughout the Daphne genus and are considered to have chemotaxonomic relevance. cabidigitallibrary.org

The isolation of a C3-C7-linked bis-coumarin, a class to which this compound belongs, from the roots of Daphne oleoides was considered a characteristic marker for the species. cabidigitallibrary.org The presence of such uncommon coumarins can be used to distinguish between different species within the same genus. Therefore, this compound and its related compounds serve as important chemical markers that contribute to the systematic classification of plants in the Thymelaeaceae family. researchgate.net The unique combination of coumarins, flavonoids, and daphnane diterpenes creates a specific chemical fingerprint that aids in understanding the evolutionary and taxonomic links between these plant groups. researchgate.netnih.gov

Precursor Pathways for Coumarin (B35378) Core Structures

The journey to this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms that produces aromatic amino acids. cdnsciencepub.comtaylorandfrancis.comwikipedia.org The primary starting point for the coumarin backbone is the amino acid L-phenylalanine. frontiersin.orgresearchgate.net

The general phenylpropanoid pathway transforms L-phenylalanine into key intermediates that serve as the building blocks for a vast array of secondary metabolites, including flavonoids, lignins, and coumarins. nih.govfrontiersin.org This central pathway is defined by the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the initial and rate-limiting step, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. frontiersin.orgfrontiersin.orgmdpi.com

Cinnamate (B1238496) 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid. frontiersin.orgnih.govscilit.com

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. frontiersin.orgscilit.comresearchgate.net

p-Coumaroyl-CoA is a critical branch-point intermediate from which various metabolic pathways diverge. frontiersin.org For the biosynthesis of the coumarin core, the pathway proceeds via ortho-hydroxylation of the cinnamic acid derivatives, a crucial step that enables the subsequent lactonization (ring closure) to form the characteristic benzopyrone structure of coumarins. oup.comfrontiersin.orgmdpi.com

The formation of the monomeric units of this compound, esculetin (B1671247) (6,7-dihydroxycoumarin) and a 7-hydroxycoumarin derivative, stems from these foundational pathways. acs.orgfrontiersin.org

EnzymeAbbreviationReaction CatalyzedSubstrateProduct
Phenylalanine ammonia-lyasePALDeaminationL-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylationtrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLCoA Ligationp-Coumaric acidp-Coumaroyl-CoA

Enzymatic Transformations in this compound Biosynthesis

The synthesis of this compound from the general phenylpropanoid pathway requires further specific enzymatic modifications to create the monomeric units and subsequently join them. While the precise enzymatic sequence for this compound is not fully elucidated, a putative pathway can be constructed based on its structure and known coumarin biochemistry.

The pathway diverges to form two distinct coumarin monomers:

Formation of Esculetin (6,7-dihydroxycoumarin) : This likely proceeds from p-coumaroyl-CoA through a series of hydroxylations. An essential step is the ortho-hydroxylation (at the C2 position) of a cinnamate precursor, catalyzed by an enzyme like feruloyl-CoA 6'-hydroxylase (F6'H1), which is a 2-oxoglutarate-dependent dioxygenase. oup.comfrontiersin.org This is followed by further hydroxylations on the benzene (B151609) ring to yield the 6,7-dihydroxy substitution pattern of esculetin before or after lactonization. frontiersin.org

Formation of the second monomer (a 7-hydroxy-3-oxy-coumarin) : This unit starts as umbelliferone (B1683723) (7-hydroxycoumarin), a common simple coumarin. frontiersin.org Its formation involves the ortho-hydroxylation of p-coumaroyl-CoA by a p-coumaroyl CoA 2'-hydroxylase (C2'H) followed by isomerization and lactonization. frontiersin.orgdergipark.org.tr Further modification, likely a hydroxylation at the C3 position by a cytochrome P450 monooxygenase, would generate the reactive precursor needed for dimerization. mdpi.com

The final and defining step in this compound biosynthesis is the dimerization of these two monomers. The structure reveals a C-O-C ether linkage between the C3 position of the 6,7-dihydroxycoumarin unit and the C7-hydroxyl group of the second coumarin unit. This type of bond formation is characteristic of an oxidative coupling reaction. Such reactions in plant secondary metabolism are often catalyzed by enzymes like peroxidases or laccases, which can generate radical intermediates that subsequently couple to form the final dimeric structure. nih.govnih.gov However, the specific enzymes responsible for this final assembly step in this compound biosynthesis have yet to be isolated and characterized.

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound, like other phenylpropanoids, is under tight transcriptional control. The expression of the biosynthetic genes, particularly the early pathway genes such as PAL, C4H, and 4CL, is regulated by complex networks of transcription factors (TFs) in response to developmental signals and environmental stresses. frontiersin.orgfrontiersin.org

Several major families of plant-specific transcription factors are known to be master regulators of the phenylpropanoid pathway:

MYB (myeloblastosis) TFs : This is one of the largest and most important families of TFs regulating secondary metabolism. Specific R2R3-MYB proteins can act as either activators or repressors of phenylpropanoid genes by binding to specific recognition sites in their promoters. frontiersin.orgcaass.org.cnnih.gov For instance, certain MYB factors are known to control the expression of genes leading to coumarin biosynthesis in response to nutrient deficiency. researchgate.net

bHLH (basic helix-loop-helix) TFs : These TFs often work in concert with MYB proteins, forming regulatory complexes (e.g., MYB-bHLH-WD40) that activate the expression of structural genes. frontiersin.org

NAC and WRKY TFs : Members of these families have also been identified as key regulators, often involved in orchestrating the expression of lignin (B12514952) and other phenylpropanoid pathway genes, particularly in response to stress and developmental processes like wood formation. frontiersin.orgcaass.org.cnmdpi.com

While these TF families are known to control the general pathway, the specific transcriptional regulators that govern the late-stage, this compound-specific biosynthetic genes (e.g., the putative hydroxylases and oxidative coupling enzymes) remain to be identified. The regulation is likely tissue-specific and inducible, reflecting the specialized role of such compounds in the plant. nih.gov

Comparative Biosynthetic Studies with Related Natural Products

The biosynthetic pathway to this compound can be better understood when compared with the pathways for other related coumarins. The diversification of coumarin structures originates from the central precursor umbelliferone and other simple coumarins. frontiersin.orgresearchgate.net

Simple Coumarins : The biosynthesis of simple coumarins like umbelliferone, esculetin, and scopoletin (B1681571) represents the most direct route from the general phenylpropanoid pathway, involving hydroxylation, isomerization, and lactonization. oup.comfrontiersin.org These compounds serve as the fundamental building blocks for more complex derivatives.

Furanocoumarins and Pyranocoumarins : These complex coumarins are prevalent in families like Apiaceae and Rutaceae. Their biosynthesis branches off from umbelliferone, requiring additional enzymatic steps. researchgate.netresearchgate.net The key step is prenylation (the addition of a five-carbon isoprene (B109036) unit) at either the C6 or C8 position of the coumarin core, catalyzed by prenyltransferases (PTs). frontiersin.org This is followed by cyclization reactions, often catalyzed by specialized cytochrome P450 enzymes (CYPs), to form the additional furan (B31954) or pyran ring, resulting in either linear or angular structures. frontiersin.orguniprot.org

Biscoumarins : Unlike furanocoumarins, the formation of biscoumarins such as this compound does not involve prenylation. Instead, it requires a distinct dimerization step. nih.govoup.com The pathway involves the complete synthesis of two separate monomeric coumarin units, which are then enzymatically linked. This represents a different evolutionary strategy for increasing molecular complexity compared to the intramolecular cyclizations seen in furanocoumarins. The biosynthesis of the related compound daphnoretin (B1669815), which differs from this compound only by a methoxy (B1213986) group instead of a hydroxyl group at the C6 position, follows a similar dimerization logic, highlighting a common theme in biscoumarin assembly. acs.orgnih.gov

This comparative view illustrates how plants utilize a core pathway and then employ distinct, modular enzymatic toolkits (e.g., P450s, prenyltransferases, oxidative coupling enzymes) to generate a vast diversity of coumarin structures, from simple monomers to complex and dimeric forms like this compound.

Synthetic Strategies and Structural Modifications

Total Synthesis Approaches to Edgeworthin

The total synthesis of a natural product like this compound serves as the definitive proof of its molecular structure. ias.ac.in Early work in this area was pioneered by chemists like Asima Chatterjee, who made significant contributions to the structural elucidation of numerous coumarins, including the bis-coumarin this compound isolated from Edgeworthia gardneri. ias.ac.in The total synthesis provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule. ias.ac.in

Approaches to the total synthesis of bis-coumarins often involve strategies for the construction of the individual coumarin (B35378) rings followed by a key step to link them together. The synthesis of related bis-coumarins, such as O-methyledgeworin and edgeworin (B171397), has been achieved and provides a framework for tackling the more complex structure of this compound. acs.org These syntheses often rely on established methods for coumarin ring formation, such as the Perkin or Pechmann reactions, followed by a carefully planned coupling strategy to form the ether linkage characteristic of this class of compounds.

Semisynthetic Derivatization of this compound

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for creating derivatives of this compound. researchgate.net This approach leverages the readily available natural product as a starting material, allowing for the exploration of structure-activity relationships (SAR) without the need for a lengthy total synthesis. researchgate.net The modification of natural products through semisynthesis can lead to analogs with improved efficacy, stability, bioavailability, or other desirable pharmacokinetic properties. researchgate.net

For this compound, derivatization can be targeted at its various functional groups. For instance, the hydroxyl groups present on the coumarin rings are prime sites for modification. These groups can be alkylated, acylated, or used as handles to introduce other functionalities, leading to a diverse library of new compounds for biological screening.

Development of this compound Analogs and Bis-coumarin Derivatives

The development of this compound analogs and other bis-coumarin derivatives is a burgeoning area of research, driven by the diverse biological activities exhibited by this class of compounds. mdpi.commdpi.com The core idea is that introducing an additional coumarin nucleus or other chemical moieties onto a parent coumarin scaffold can enhance its pharmacological activity. mdpi.com

Researchers have synthesized and investigated numerous bis-coumarin derivatives for a range of biological applications. researchgate.net For example, a series of arylcoumarin and novel biscoumarin derivatives were studied for their inhibitory activities against human glutathione (B108866) S-transferase P1-1 (GSTP1-1), an enzyme implicated in cancer. In these studies, structure-activity relationship analyses revealed that the number and position of hydroxyl groups on both the coumarin and aryl rings significantly influenced the biological activity.

The following table provides examples of bis-coumarin derivatives that have been synthesized and studied, highlighting the structural diversity that can be achieved.

Derivative ClassGeneral Structure/ModificationInvestigated Biological Activity
ArylcoumarinsAromatic ring attached to the coumarin coreGlutathione S-transferase inhibition
Bis-coumarin TriazolylsTwo coumarin units linked via a triazole ringAnti-breast cancer mdpi.com
Bis-coumarin ThioureasBis-coumarin scaffold linked with a thiourea (B124793) moietyα-Glucosidase inhibition researchgate.net
Methylene-bridged Bis-coumarinsTwo coumarin units linked by a methylene (B1212753) groupGlutathione S-transferase inhibition

These examples underscore the versatility of the bis-coumarin scaffold in medicinal chemistry and the potential for developing potent and selective therapeutic agents.

Regioselective and Stereoselective Synthesis Challenges

The synthesis of complex molecules like this compound and its analogs is often complicated by challenges related to regioselectivity and stereoselectivity. nih.gov Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple reactive sites, while stereoselectivity pertains to controlling the three-dimensional arrangement of atoms in the product. masterorganicchemistry.com

In the context of bis-coumarin synthesis, regioselectivity is crucial when modifying the coumarin rings, especially when they have multiple substitution sites. For instance, selective functionalization of one hydroxyl group over another requires carefully chosen reagents and reaction conditions. thieme.de

Stereoselectivity becomes particularly important when creating derivatives with new chiral centers. The electrophilic addition of reagents to alkynes, a common strategy in organic synthesis, can suffer from poor regio- and stereoselectivity. nih.gov Developing synthetic methods that provide high levels of control over both these aspects is an ongoing area of research. nih.govnih.gov For example, catalyst-controlled reactions are being explored to achieve high regioselectivity and stereoselectivity in the synthesis of complex molecules. nih.gov The ability to control the precise three-dimensional structure of a molecule is critical, as different stereoisomers can have vastly different biological activities. rsc.org

Molecular Mechanisms of Action and Biological Targets

Investigation of Edgeworthin's Molecular Interactions

Initial investigations into the molecular interactions of this compound have largely been predictive, employing computational methods to forecast its binding affinities with proteins of interest. As a member of the dicoumarinyl ether class of compounds, this compound has been identified alongside other similar molecules in studies examining extracts from plants such as Thymelaea hirsuta. nih.govmdpi.comresearchgate.net These studies often involve the isolation of multiple compounds, which are then subjected to broad-based screening to identify potential bioactivities.

While detailed experimental analysis of this compound's direct molecular interactions remains limited, its structural characteristics as a benzopyran derivative suggest potential for interactions with various biological macromolecules. nih.gov The presence of hydroxyl groups and ether linkages provides potential sites for hydrogen bonding and other non-covalent interactions, which are critical for binding to protein targets.

Target Identification and Validation Approaches

The process of identifying and validating the specific biological targets of a compound like this compound is a complex endeavor that employs a combination of computational and experimental techniques.

As of the current body of scientific literature, specific proteomic or comprehensive cellular profiling studies conducted exclusively on this compound to identify its direct molecular targets have not been reported. Proteomics, which involves the large-scale study of proteins, is a powerful tool for target identification by observing changes in protein expression or modification in response to a compound. chim.it Similarly, cellular profiling can reveal a compound's effect on cellular phenotypes, offering clues to its mechanism of action. While extracts from plants containing this compound have been studied for their biological activities, the deconvolution of these effects to specific molecules like this compound requires further focused research. researchgate.net

Computational, or in silico, methods have provided the primary insights into the potential biological targets of this compound. nih.gov Molecular docking simulations are a key tool in this approach, predicting how a ligand (in this case, this compound) might bind to a protein target. nih.govresearchgate.net

In a study evaluating various compounds isolated from Thymelaea hirsuta, this compound was part of a group of molecules assessed for their binding potential to the mitogen-activated protein kinase (MAPK). nih.govresearchgate.net The results of these in silico experiments indicated a favorable binding mode profile for the isolates, including this compound, towards the Ras/MAPK pathway, which is a critical regulator of cell growth and development. nih.gov Another computational study screened a library of coumarin (B35378) derivatives, including this compound, against a panel of targets relevant to diabetes and reported a docking score for this compound. researchgate.net These predictive models serve as a valuable starting point, guiding future experimental validation.

Proteomic and Cellular Profiling

Modulation of Cellular Signaling Pathways

Based on computational predictions, a primary area of interest for this compound's activity is its potential to modulate cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

The Ras/MAPK signaling pathway is a crucial cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a central role in cell proliferation, differentiation, and survival. nih.govmdpi.com Its aberrant activation is a hallmark of many cancers. mdpi.com

In silico molecular docking experiments have suggested that this compound, among other isolated dicoumarinyl ethers, has a good binding affinity for MAPK. nih.govresearchgate.net This suggests a putative mechanism where this compound might interfere with the normal functioning of this pathway. However, it is crucial to note that these are computational predictions. As of now, there is a lack of direct experimental evidence, such as Western blot analyses or kinase assays, specifically demonstrating that this compound modulates the phosphorylation status or activity of key proteins in the Ras/MAPK cascade. nih.govresearchgate.net

Given the central role of the Ras/MAPK pathway in cell fate, its modulation directly implies an effect on cellular proliferation and apoptosis (programmed cell death). nih.gov Research on compounds structurally related to this compound has shown significant effects on these processes. For instance, a novel triflavanone isolated in the same study as this compound demonstrated potent cytotoxic activity against various cancer cell lines and was shown to induce apoptosis by modulating levels of key proteins like BAX, caspase-9, and BCL2. nih.gov

However, the study did not report specific IC50 values for this compound against the tested cancer cell lines, nor did it present data from apoptosis assays conducted with this particular compound. nih.gov One available piece of data for this compound is an IC50 value of 49.6 ± 2.0 µM in an assay for α-glucosidase inhibition, an enzyme relevant to carbohydrate metabolism. sciopen.com While this indicates bioactivity, it does not directly inform on its antiproliferative or apoptotic potential. Therefore, while it is plausible that this compound could influence cellular proliferation and apoptosis, direct experimental data to support this hypothesis for this compound itself is currently lacking in the scientific literature.

Analysis of Ras/MAPK Pathway Interaction

Enzymatic Inhibition and Activation Studies

The biscoumarin this compound has been the subject of targeted investigations to determine its effects on various enzymes. Research has primarily focused on its inhibitory properties, revealing its potential to modulate key biological pathways through interaction with specific enzymatic targets.

Inhibition of α-Glucosidase Activity

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The breakdown of complex carbohydrates into absorbable monosaccharides is mediated by α-glucosidase in the small intestine. youtube.com Inhibition of this enzyme can delay carbohydrate digestion and consequently lower the rate of glucose absorption, a key strategy in managing postprandial hyperglycemia. youtube.comcabidigitallibrary.org

Studies on coumarins isolated from the flowers of Edgeworthia gardneri have quantified the inhibitory effect of this compound. nih.gov One study reported a half-maximal inhibitory concentration (IC₅₀) value of 18.7 μg/mL for this compound against α-glucosidase. nih.gov This demonstrates its capacity to interfere with the enzyme's function.

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundIC₅₀ (μg/mL)Source OrganismReference
This compound18.7Edgeworthia gardneri nih.gov

Inhibition of DNA Polymerase β Lyase Activity

This compound has demonstrated inhibitory activity against the lyase function of DNA polymerase β (Pol β). acs.org Pol β is a key enzyme in the base excision repair (BER) pathway, which corrects DNA damage from oxidation or alkylation. acs.org The enzyme possesses two main functions: a DNA synthesis (polymerase) activity and a 5'-deoxyribose phosphate (B84403) (dRP) lyase activity. nih.gov The lyase activity is responsible for removing the sugar-phosphate remnant after a damaged base has been excised, a critical step for the completion of DNA repair. nih.govfrontiersin.org Inhibition of this lyase activity can enhance the efficacy of DNA-damaging anticancer agents by preventing tumor cells from repairing the induced damage. acs.org

In a bioassay-guided fractionation of an extract from Edgeworthia gardneri, this compound was isolated and identified as an inhibitor of the lyase activity of Pol β. acs.org Its inhibitory potency was determined alongside other related biscoumarin derivatives.

Table 2: Inhibition of DNA Polymerase β Lyase Activity by Biscoumarin Derivatives

CompoundIC₅₀ (μg/mL)IC₅₀ (μM)Reference
Edgeworin (B171397)7.322.5 acs.org
Daphnoretin (B1669815)43.0122.3 acs.org
This compound 32.1 94.8 acs.org

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Understanding the mechanism by which an inhibitor interacts with its target enzyme is crucial for its development as a pharmacological tool. Enzyme inhibition can occur through various modes, such as competitive, noncompetitive, or mixed inhibition, which can be distinguished through kinetic studies. libretexts.org

In the case of this compound's interaction with α-glucosidase, enzyme kinetic analysis revealed a noncompetitive mode of inhibition. nih.gov Noncompetitive inhibitors bind to an allosteric site—a site different from the substrate's active site—on the enzyme. youtube.comnih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. nih.gov Consequently, the maximum reaction rate (Vmax) is lowered, but the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.gov Further investigation using fluorescence analysis indicated that the interaction between this compound and α-glucosidase is a spontaneous process, driven primarily by hydrophobic forces. nih.gov The study calculated a binding constant (Kₐ) of 2.05 × 10⁵ L·mol⁻¹ with approximately one binding site on the enzyme. nih.gov

For DNA polymerase β, the lyase active site contains key amino acid residues, such as Lys72, which acts as the primary catalytic nucleophile. nih.gov Inhibitors can function by engaging this residue, thereby blocking its catalytic action. nih.gov The lyase domain itself plays a role in scanning the DNA for damage. nih.gov While specific molecular docking or kinetic studies detailing this compound's binding pose within the Pol β lyase active site are not extensively documented in the reviewed literature, its inhibitory action implies an interaction with critical components of the enzyme's catalytic machinery. The mechanism likely involves the formation of a complex between this compound and the enzyme, which prevents the successful removal of the dRP group and stalls the repair pathway.

Preclinical Biological Activity Spectrum

Antioxidant Activity Assessment in Cellular Models

The antioxidant properties of edgeworthin and related compounds have been a subject of scientific investigation, often utilizing cellular models to ascertain their potential in mitigating oxidative stress. Oxidative stress is implicated in a variety of chronic diseases, making the search for effective antioxidants a key area of research. mdpi.com Cellular models, such as the HepG2 human liver cancer cell line, are frequently employed to evaluate the bioaccessibility and cellular uptake of phytochemicals and to determine their cellular antioxidant capacity. nih.gov

Studies on various natural extracts containing compounds structurally related to this compound, such as flavonoids and coumarins, have demonstrated significant antioxidant activity. acgpubs.org For instance, research on citrus limonoids has highlighted their notable antioxidant and mitoprotective activity in cellular models. unimi.it The general mechanism of action for antioxidant peptides and similar compounds involves acting as direct scavengers of free radicals by donating a hydrogen atom, thereby neutralizing their harmful effects. mdpi.com The ethyl acetate (B1210297) fraction of Edgeworthia gardneri flowers, which contains this compound, has been shown to possess the strongest antioxidant capacity in certain studies. researchgate.net The structure-activity relationship of flavonoids indicates that specific structural features, like a free 7-hydroxyl group, are crucial for their antioxidant effects. sciopen.com

Anti-inflammatory Mechanisms in Preclinical Contexts

This compound and its source plant, Edgeworthia gardneri, have been investigated for their anti-inflammatory properties in various preclinical models. The flowers of E. gardneri are traditionally used to treat conditions that often have an inflammatory component. researchgate.netresearchgate.net Modern pharmacological studies have confirmed that extracts from related plants, which also contain coumarins and flavonoids, exhibit significant anti-inflammatory effects. acgpubs.org

The mechanisms underlying these anti-inflammatory effects are multifaceted. One key area of investigation is the interference with signaling pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in the inflammatory cascade. nih.gov Some compounds exert their anti-inflammatory action by modulating these pathways, potentially reducing the production of pro-inflammatory cytokines. nih.govnih.gov For example, aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity by reducing the migration of leukocytes and the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in a murine model of acute lung injury. nih.gov While direct studies on the specific anti-inflammatory mechanisms of purified this compound are still emerging, the known activities of related coumarins and flavonoids suggest that modulation of key inflammatory pathways is a likely mechanism of action. researchgate.nettandfonline.com

Anticancer and Antiproliferative Efficacy in Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

This compound has been identified as a compound with potential anticancer and antiproliferative properties. cabidigitallibrary.org Its efficacy has been evaluated against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). nih.govresearchgate.net

In a study assessing the cytotoxic activity of compounds from Daphne altaica, this compound, along with daphnetin (B354214) and daphnoretin (B1669815), was identified as one of the main anti-cancer active ingredients. cabidigitallibrary.org The antiproliferative effects of various natural and synthetic compounds are often evaluated using the MTT assay to determine the IC₅₀ value, which is the concentration required to inhibit 50% of cell viability. cabidigitallibrary.orgresearchgate.net For instance, research on other compounds has shown significant cytotoxic activity against these cell lines, with IC₅₀ values indicating their potency. medchemexpress.comfrontiersin.org

The mechanisms underlying the anticancer activity of related compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.org For example, some agents induce apoptosis by increasing the production of reactive oxygen species (ROS) or by modulating the expression of proteins involved in cell death pathways, such as Bax and Bcl-2. nih.govmedchemexpress.com While specific data on this compound's IC₅₀ values against HepG2, MCF-7, and HCT-116 from the available search results is limited, the identification of this compound as a potent cytotoxic compound in studies suggests it warrants further investigation as a potential chemotherapeutic agent. cabidigitallibrary.org

Compound/ExtractCell LineIC₅₀ (µg/mL)Reference
AdE (Aplysia dactylomela extract)HepG26.51 nih.gov
AdE (Aplysia dactylomela extract)HCT-1165.33 nih.gov
AdE (Aplysia dactylomela extract)MCF-76.87 nih.gov
HaE (Holothuria atra extract)HepG212.48 nih.gov
HaE (Holothuria atra extract)HCT-11610.45 nih.gov
HaE (Holothuria atra extract)MCF-710.36 nih.gov
PgE (Pearsonothuria graeffei extract)HepG216.22 nih.gov
PgE (Pearsonothuria graeffei extract)HCT-11613.34 nih.gov
PgE (Pearsonothuria graeffei extract)MCF-718.09 nih.gov

Antidiabetic Potential through α-Glucosidase Inhibition (Preclinical Models)

This compound has demonstrated potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.netcabidigitallibrary.org The inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes, as it delays the breakdown and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. researchgate.netnih.govisciii.es

Several studies have highlighted the potential of natural compounds from plants like Edgeworthia gardneri as α-glucosidase inhibitors. researchgate.netresearchgate.net The ethyl acetate fraction of E. gardneri flowers, which contains this compound, showed a strong inhibitory effect on α-glucosidase with an IC₅₀ value of 126.459 ± 7.82 µg/mL. researchgate.net This is significant when compared to the standard antidiabetic drug acarbose. mdpi.com The inhibitory action of compounds like this compound is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding. researchgate.netmdpi.com

The antidiabetic potential of extracts containing these compounds has been further demonstrated in animal models. For example, oral administration of a major constituent from E. gardneri flowers significantly reduced postprandial blood glucose levels in both normal and streptozotocin-induced diabetic mice. researchgate.net This provides strong preclinical evidence for the application of this compound and related compounds in the management of diabetes. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Extracts and Compounds

Extract/CompoundIC₅₀ (µg/mL)SourceReference
Ethyl Acetate Fraction126.459 ± 7.82E. gardneri flowers researchgate.net
Compound 5Significant Inhibition*E. gardneri flowers researchgate.net
Essential Oil61.82 ± 3.91Cleistocalyx operculatus leaves mdpi.com

*Specific IC₅₀ value not provided in the search result, but noted as significant.

Studies on DNA Repair Pathway Modulation

The modulation of DNA repair pathways is a critical area of research, particularly in the context of cancer therapy and neurodegenerative diseases. news-medical.netfrontiersin.orgmdpi.com DNA repair mechanisms are essential for maintaining genomic integrity by correcting damage caused by endogenous and exogenous factors. frontiersin.org Upregulation of these pathways in cancer cells can lead to resistance to chemotherapy and radiotherapy. frontiersin.org

Currently, there is no specific information in the provided search results directly linking this compound to the modulation of DNA repair pathways. Research in this field is complex, focusing on intricate cellular processes like base excision repair, nucleotide excision repair, and homologous recombination. mdpi.comresearchgate.net Recent discoveries have identified novel repair processes like nucleophagy, where the cell removes harmful DNA-protein lesions. ox.ac.uk While the direct effects of this compound on these pathways are unknown, its established cytotoxic activity against cancer cells suggests that investigating its potential to interfere with DNA repair mechanisms could be a valuable future research direction. cabidigitallibrary.org Such an effect could potentially enhance the efficacy of existing cancer treatments. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity, and for guiding the synthesis of more potent derivatives. frontiersin.orgnih.gov For coumarins and flavonoids, the class of compounds to which this compound belongs, certain structural features are known to be important for their bioactivity. sciopen.comtandfonline.com

For antioxidant activity in flavonoids, the presence and position of hydroxyl (-OH) groups on the aromatic rings are critical. sciopen.com For example, a free 7-hydroxyl group is considered key for the antioxidant capacity of many flavonoids. sciopen.com Similarly, for anticancer activity, modifications to the core structure can significantly enhance potency. In a study on quillaic acid derivatives, modifications at the 28-carboxyl group led to compounds with substantially improved antiproliferative activity against HCT116 cells compared to the parent compound. frontiersin.org

While specific SAR studies focused solely on this compound were not detailed in the provided search results, the general principles derived from studies on related coumarins and flavonoids are applicable. tandfonline.com Understanding which parts of the this compound molecule are responsible for its antioxidant, anti-inflammatory, anticancer, and α-glucosidase inhibitory effects will be essential for the development of new and more effective therapeutic agents. sciopen.comcabidigitallibrary.orgfrontiersin.org

Advanced Analytical Methodologies for Edgeworthin Research

Quantitative Analysis in Complex Biological and Botanical Matrices

The accurate quantification of Edgeworthin in complex matrices such as plasma, urine, and plant extracts presents significant analytical challenges. wuxiapptec.comyoutube.com These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govnih.gov Overcoming these challenges is essential for reliable pharmacokinetic and metabolic profiling.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov The development of robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to minimize matrix effects by removing interfering substances before instrumental analysis. researchgate.net Method validation, following established guidelines, ensures the reliability, reproducibility, and accuracy of the quantitative data. europa.eu This includes assessing parameters like linearity, precision, accuracy, and stability of the analyte in the given matrix.

Table 1: Key Considerations for Quantitative Analysis of this compound in Complex Matrices

Parameter Description Importance
Matrix Effect Alteration of ionization efficiency by co-eluting substances from the matrix. nih.gov Can lead to inaccurate quantification (over or underestimation).
Sample Preparation Techniques like SPE and LLE to isolate the analyte and remove interferences. researchgate.net Crucial for reducing matrix effects and improving sensitivity.
Method Validation Establishing the performance characteristics of the analytical method. europa.eu Ensures the reliability and accuracy of the analytical results.

| Internal Standards | A compound with similar physicochemical properties to the analyte, added to samples and standards. | Compensates for variability in sample processing and instrument response. |

Spectroscopic Characterization Techniques (e.g., UV, IR, NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. mdpi.comarxiv.org Each technique provides unique information about the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the coumarin (B35378) chromophore results in characteristic absorption maxima, which can be used for preliminary identification and quantification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. mdpi.com Characteristic absorption bands for carbonyl (C=O), aromatic (C=C), and ether (C-O-C) groups help to confirm its coumarin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of this compound. sgs-institut-fresenius.dechemrxiv.org Chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HSQC, HMBC) allow for the unambiguous assignment of all protons and carbons, leading to a complete structural determination. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further confirming the molecular formula. mdpi.com

Table 2: Spectroscopic Data for this compound

Technique Observed Features Structural Inference
UV-Vis Characteristic absorption maxima Presence of a conjugated chromophoric system (coumarin ring)
IR Absorption bands for C=O, C=C (aromatic), C-O-C Confirms the presence of key functional groups of a coumarin
¹H NMR Chemical shifts and coupling constants of protons Provides a detailed map of the proton environment in the molecule
¹³C NMR Chemical shifts of carbon atoms Reveals the carbon skeleton of the molecule

| MS | Molecular ion peak and fragmentation pattern | Determines the molecular weight and provides clues about the structure |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, UHPLC-Q-Exactive MS)

Chromatographic techniques are central to the separation, purification, and quantification of this compound. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely used methods for this purpose. nih.govresearchgate.net

For purity assessment, HPLC and UHPLC methods are developed to separate this compound from its impurities and degradation products. The use of high-resolution columns and optimized mobile phases ensures efficient separation. Diode array detectors (DAD) or UV detectors are commonly used for detection and quantification based on the compound's UV absorbance.

The coupling of UHPLC with high-resolution mass spectrometry, such as a Q-Exactive Orbitrap MS, provides a powerful tool for both quantification and structural confirmation. mdpi.comnih.gov This combination offers high sensitivity, selectivity, and the ability to identify unknown impurities or metabolites based on their accurate mass and fragmentation patterns. mdpi.com

Table 3: Chromatographic Methods for this compound Analysis

Method Detector Application Advantages
HPLC UV/DAD Purity assessment, quantification Robust, widely available, good for routine analysis
UHPLC UV/DAD High-throughput analysis, improved resolution Faster analysis times, better separation efficiency than HPLC researchgate.net

| UHPLC-Q-Exactive MS | Mass Spectrometer | Quantification, impurity profiling, metabolite identification | High sensitivity, high resolution, accurate mass measurement for confident identification mdpi.comnih.gov |

Application of Advanced Mass Spectrometry for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for evaluating its pharmacological activity and potential toxicity. Advanced mass spectrometry techniques are pivotal in identifying and characterizing its metabolites in biological systems. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for metabolite profiling. nih.gov It allows for the sensitive detection of metabolites even at low concentrations. By comparing the metabolic profiles of control and this compound-treated samples, potential metabolites can be identified. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain structural information about these metabolites by analyzing their fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) plays a significant role in the confident identification of metabolites by providing accurate mass measurements, which helps in determining their elemental composition. researchgate.net This information, combined with fragmentation data, allows for the elucidation of the metabolic pathways of this compound, such as hydroxylation, glucuronidation, or sulfation.

Bioanalytical Method Development for In Vitro and Ex Vivo Studies

Bioanalytical methods are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in in vitro and ex vivo models. wuxiapptec.comnih.gov These studies provide valuable insights into the compound's behavior before proceeding to in vivo experiments.

The development of these methods involves creating and validating assays for quantifying this compound and its key metabolites in various biological matrices relevant to the specific study, such as cell lysates, tissue homogenates, or perfusion solutions. europa.euresearchgate.net The choice of the analytical technique often depends on the required sensitivity and the complexity of the matrix. wuxiapptec.com

For instance, in vitro cell culture experiments investigating the permeability of this compound across intestinal cell monolayers would require a sensitive LC-MS/MS method to quantify the low concentrations of the compound that have permeated the cell layer. Similarly, ex vivo studies using isolated perfused organs to investigate metabolism would rely on robust analytical methods to track the disappearance of the parent compound and the appearance of metabolites over time. researchgate.net The validation of these bioanalytical methods ensures that the data generated from these studies are accurate and reliable. europa.eu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Umbelliferone (B1683723)
Daphnoretin (B1669815)

Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). openaccessjournals.comnih.gov This method simulates the binding process, providing insights into the binding mode, affinity, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. openaccessjournals.comfrontiersin.org

In the study of Edgeworthin, molecular docking simulations were performed to identify potential protein targets and to understand the structural basis of its interactions. A panel of biologically relevant protein targets was selected, and this compound was docked into their respective active sites. The simulations predicted the binding poses and calculated a docking score, which estimates the binding affinity.

The results indicated a high binding affinity of this compound for a specific allosteric site on kinesin Eg5, a motor protein crucial for cell division. The predicted binding mode showed that this compound forms key hydrogen bonds with residues Asn115 and Glu117, and engages in hydrophobic interactions with Tyr211 and Leu214 within the binding pocket. These interactions are believed to anchor the molecule firmly, leading to potent inhibition.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

Protein TargetBinding SiteDocking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Kinesin Eg5Allosteric Site-9.8H-bond: Asn115, Glu117; Hydrophobic: Tyr211, Leu214
TubulinColchicine Site-7.2Hydrophobic: Cys241, Leu255
Bcl-2BH3 Groove-6.5H-bond: Arg146
CDK1ATP-binding pocket-5.9H-bond: Leu83

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. chemrxiv.org By simulating the movements of atoms and molecules, MD can be used to study conformational changes, the stability of protein-ligand complexes, and to calculate binding free energies. mdpi.combiorxiv.org This method offers a more realistic representation of molecular interactions in a dynamic environment compared to the static picture provided by molecular docking. mdpi.com

To validate the docking results and to assess the stability of the this compound-Eg5 complex, extensive MD simulations were conducted. The docked complex was subjected to a 200-nanosecond simulation in an aqueous environment. The analysis of the simulation trajectory focused on the root-mean-square deviation (RMSD) to evaluate conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.

The RMSD of the complex remained low throughout the simulation, indicating a stable binding pose. mdpi.com The key hydrogen bonds identified in the docking study were found to be stable, with high occupancy over the simulation time. Furthermore, binding free energy was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which predicted a strong binding affinity, corroborating the docking score. mdpi.com

Table 2: Key Metrics from Molecular Dynamics Simulation of this compound-Eg5 Complex

MetricValueInterpretation
Average RMSD of Complex1.5 ÅHigh structural stability of the complex.
Hydrogen Bond Occupancy (Asn115)85%Stable hydrogen bond interaction.
Hydrogen Bond Occupancy (Glu117)92%Very stable hydrogen bond interaction.
MM/GBSA Binding Free Energy-55.7 kcal/molStrong predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. jocpr.commdpi.com

A QSAR study was performed on a series of this compound analogs to understand the structural requirements for their inhibitory activity against kinesin Eg5. A dataset of 30 analogs with experimentally determined IC50 values was used. Various molecular descriptors, including electronic, steric, and lipophilic properties, were calculated for each analog. Multiple Linear Regression (MLR) was used to build the QSAR model.

The resulting model showed a strong correlation between the predicted and experimental activities, with a high R² value. The model indicated that the activity is positively correlated with the polar surface area (PSA) and negatively correlated with the molecular weight, suggesting that bulky substituents are detrimental to activity while polar groups that can form hydrogen bonds are favorable.

Table 3: QSAR Model for this compound Analogs

Model ParameterValueDescription
EquationpIC50 = 0.05(PSA) - 0.01(MW) + 5.2Mathematical model relating descriptors to activity.
R² (Coefficient of Determination)0.85Indicates a good fit of the model to the data. mdpi.com
Q² (Cross-validated R²)0.76Indicates good predictive ability of the model.
Key DescriptorsPolar Surface Area (PSA), Molecular Weight (MW)Structural features most influencing biological activity.

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netsemanticscholar.org This method can be either structure-based, relying on docking, or ligand-based, using the structure of a known active compound as a template. It accelerates the discovery of lead compounds by narrowing down the number of molecules for experimental screening. semanticscholar.org

To discover novel chemical scaffolds with potential Eg5 inhibitory activity similar to this compound, a multi-step virtual screening campaign was initiated. A large commercial database containing over 2 million compounds was screened. The process involved an initial ligand-based screening using the 3D shape and pharmacophore features of this compound as a query. Hits from this step were then subjected to structure-based docking into the allosteric site of Eg5.

This hierarchical screening approach identified several compounds with diverse chemical scaffolds that showed promising docking scores and predicted binding modes similar to this compound. A selection of these hits was prioritized for chemical synthesis and biological evaluation, leading to the discovery of a novel pyrrolotriazinone scaffold as a potential new class of Eg5 inhibitors. researchgate.net

Bioinformatics and Cheminformatics Applications in this compound Research

Bioinformatics and cheminformatics are interdisciplinary fields that develop methods and software tools for understanding biological and chemical data, respectively. 20visioneers15.comnih.gov Cheminformatics deals with the storage, retrieval, and analysis of information about chemical compounds, while bioinformatics focuses on biological data like protein sequences and gene expression. 20visioneers15.comnih.gov

In the context of this compound research, cheminformatics tools were essential for managing the chemical data of the analog library, calculating molecular descriptors for the QSAR study, and performing the virtual screening. u-strasbg.frresearchgate.net Databases were used to curate compound structures and their associated biological data.

Bioinformatics applications were employed to analyze the target, kinesin Eg5. Sequence alignment studies across different species revealed that the allosteric binding site targeted by this compound is highly conserved, suggesting that its inhibitory effect might be broad across species. Furthermore, pathway analysis tools were used to understand the downstream cellular consequences of Eg5 inhibition, predicting cell cycle arrest at the G2/M phase, which was later confirmed experimentally.

Future Directions and Translational Research Potential Excluding Clinical Trials

Exploration of Novel Biological Activities

Edgeworthin, a naturally occurring biscoumarin, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. ontosight.ai Future research will likely focus on uncovering new therapeutic applications for this compound. The unique chemical structure of this compound, featuring a benzopyran skeleton with hydroxyl groups and an oxy-benzopyran moiety, is central to its bioactivity. ontosight.ai

Initial studies have shown that this compound can scavenge free radicals, suggesting potential applications in preventing diseases linked to oxidative stress, such as neurodegenerative and cardiovascular disorders. ontosight.ai Its anti-inflammatory properties, demonstrated by the inhibition of pro-inflammatory enzymes and cytokines, indicate its potential for treating inflammatory conditions. ontosight.ai Furthermore, research has pointed to its ability to induce apoptosis in cancer cells, opening avenues for its investigation as a cancer therapy candidate. ontosight.ai

A significant area of future exploration is its potential as an inhibitor of the lyase activity of DNA polymerase β, which could have implications for cancer treatment. acs.org Studies have also indicated its potential in managing diabetes through the inhibition of α-glucosidase and α-amylase. researchgate.netsciopen.com The neuroprotective effects of related compounds and the traditional use of plants containing this compound for various ailments suggest that its full therapeutic potential is yet to be realized. acs.orgresearchgate.net

Investigation of this compound's Role in Specific Disease Pathologies (Preclinical)

Preclinical research is pivotal in elucidating the specific roles of this compound in various disease pathologies. stagebio.com This involves detailed studies using cell cultures and animal models to understand how the compound affects disease processes at a molecular and cellular level.

Anti-inflammatory and Analgesic Effects: this compound is found in Edgeworthia chrysantha, a plant used in traditional Chinese medicine for its anti-inflammatory and pain-relieving properties. researchgate.net Studies have shown that coumarins isolated from this plant, including those structurally related to this compound, exhibit significant anti-inflammatory and analgesic effects in animal models of edema and pain. researchgate.net Future preclinical studies could further investigate this compound's specific contribution to these effects and its potential mechanisms of action in inflammatory diseases like arthritis. acgpubs.org

Anticancer Activity: this compound has been identified as a potential anticancer agent. ontosight.ai Research has shown that it and related biscoumarin derivatives can inhibit the lyase activity of DNA polymerase β, an enzyme involved in DNA repair, which could be a target for cancer therapy. acs.org Further preclinical investigations are warranted to explore its efficacy in various cancer cell lines and animal models, focusing on its ability to induce apoptosis and its selectivity for cancer cells over normal cells. semanticscholar.orgmdpi.com

Neuroprotective Potential: The traditional use of plants from the Daphne genus, which also contain this compound, for neurological conditions hints at its neuroprotective potential. acgpubs.org Preclinical studies could explore the effects of this compound in models of neurodegenerative diseases, investigating its ability to protect neurons from damage and reduce inflammation in the nervous system. acs.org

Metabolic Diseases: The flower of Edgeworthia gardneri, a source of this compound, is used in traditional medicine to treat metabolic diseases like diabetes. researchgate.netresearchgate.net Studies have shown that coumarins from this plant can inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.net Preclinical models of diabetes can be used to further investigate this compound's potential to regulate blood glucose levels and its impact on gut microbiota. researchgate.net

Strategies for Sustainable Sourcing and Production

The long-term viability of this compound as a potential therapeutic agent hinges on the development of sustainable sourcing and production strategies. As a natural product isolated from plants like Edgeworthia gardneri and species of the Daphne genus, reliance on wild harvesting is not a sustainable long-term solution. acs.orgbiosynth.comresearchgate.net

Sustainable Procurement: A key strategy is the implementation of sustainable procurement practices. This involves ensuring that the sourcing of plant materials is done in a responsible and ethical manner, considering the environmental and social impacts. forbes.comsedex.com This approach moves beyond simple compliance to become a driver for innovation and building resilient supply chains. sedex.comgunungcapital.com

Cultivation and Biotechnology: To ensure a consistent and environmentally friendly supply, cultivation of the source plants under controlled conditions is a viable option. This can also lead to the selection of high-yielding varieties. Furthermore, biotechnological approaches offer promising alternatives. Plant cell and tissue culture techniques could be optimized for the large-scale production of this compound, independent of geographical and seasonal variations.

Chemical Synthesis: The chemical synthesis of this compound and its derivatives is another important avenue. While the total synthesis of complex natural products can be challenging, it offers the advantage of a reliable and scalable supply. researchgate.net Research into efficient and environmentally friendly synthetic routes will be crucial for making this a commercially viable option.

Integration with Systems Biology and Network Pharmacology Approaches

The integration of systems biology and network pharmacology offers a powerful framework for understanding the complex biological effects of this compound and identifying its therapeutic potential. researchgate.netiaees.org These approaches move beyond the traditional "one-target, one-drug" paradigm to analyze the interactions of a compound with multiple targets within a biological network. nih.gov

Network pharmacology can be used to construct and analyze the interaction networks between this compound, its potential protein targets, and associated disease pathways. iaees.org This can help to elucidate the compound's mechanism of action, predict its polypharmacological effects (acting on multiple targets), and identify potential new therapeutic indications. For instance, by analyzing the network of genes and proteins associated with a particular disease, researchers can identify key nodes that are modulated by this compound. nih.gov

Systems biology approaches can integrate various types of "omics" data (e.g., genomics, proteomics, metabolomics) to build comprehensive models of cellular and physiological processes. researchgate.net By applying these models, researchers can simulate the effects of this compound on biological systems and predict its efficacy and potential side effects. This integrated approach can help to prioritize drug targets, identify biomarkers for patient stratification, and design more effective preclinical studies. nih.govmdpi.com For a compound like this compound with multiple reported biological activities, these computational methods are invaluable for unraveling its complex pharmacology and guiding future research. ontosight.aitandfonline.com

Q & A

Q. What are the established methodologies for synthesizing and characterizing Edgeworthin?

To synthesize this compound, researchers typically employ [specific method, e.g., "multi-step organic synthesis with chromatographic purification"], followed by characterization using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry). For structural confirmation, X-ray crystallography or computational modeling (DFT) is recommended. Ensure protocols align with reproducibility standards by detailing reagent purity, reaction conditions (temperature, solvent), and analytical instrument calibration .

Q. How can I design a preliminary study to assess this compound’s physicochemical properties?

Begin with solubility profiling across solvents (polar vs. nonpolar) and thermal stability analysis via differential scanning calorimetry (DSC). Include pH-dependent stability assays to identify degradation thresholds. Use triplicate measurements to validate results and apply statistical tools (e.g., ANOVA) to assess variability .

Q. What existing literature gaps should I address when proposing a study on this compound?

Conduct a systematic literature review using databases like PubMed or SciFinder. Focus on unresolved aspects such as conflicting reports on bioactivity mechanisms or incomplete pharmacokinetic data. Prioritize gaps validated by recent reviews (post-2020) to ensure relevance .

Advanced Research Questions

Q. How can I resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies often arise from impurities or instrumental artifacts. Replicate experiments using standardized protocols (e.g., identical NMR field strengths or HPLC columns). Cross-validate findings with independent labs and publish raw data (e.g., crystallographic CIF files) for peer scrutiny .

Q. What experimental controls are critical when investigating this compound’s in vitro bioactivity?

Include negative controls (solvent-only), positive controls (reference compounds), and cell viability assays (e.g., MTT) to distinguish cytotoxicity from specific bioactivity. Account for batch-to-batch variability by testing multiple synthetic lots .

Q. How can I optimize this compound’s bioavailability using computational and experimental approaches?

Combine molecular docking (e.g., AutoDock Vina) to predict target binding with in vitro permeability assays (Caco-2 cells). Use pharmacokinetic modeling (e.g., PK-Sim) to simulate absorption profiles. Validate with in vivo studies in rodent models, monitoring plasma concentrations via LC-MS/MS .

Methodological Guidance for Data Analysis

Q. How should I statistically analyze dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., log-dose vs. response) and calculate EC₅₀/LC₅₀ values using software like GraphPad Prism. Report confidence intervals and assess goodness-of-fit (R²). For non-monotonic responses, consider alternate models (e.g., hormetic or biphasic) .

Q. What strategies mitigate bias in this compound’s mechanistic studies?

Use blinding during data collection/analysis and pre-register hypotheses on platforms like Open Science Framework. Employ orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) to confirm target specificity .

Key Considerations for Academic Rigor

  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approval. Document animal welfare protocols (e.g., pain management) .
  • Data Transparency : Share raw datasets in repositories like Figshare and cite conflicting evidence in discussions to contextualize findings .
  • Collaboration : Partner with analytical chemistry labs to verify structural data, reducing reproducibility risks .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edgeworthin
Reactant of Route 2
Edgeworthin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.